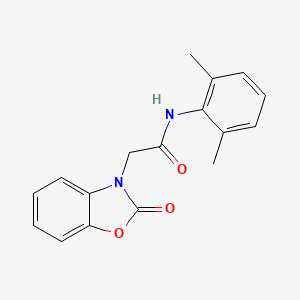![molecular formula C12H15F2NO2 B4409676 N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide, also known as DFB or Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to the development of various diseases, including cancer.
Mecanismo De Acción
DFMO exerts its pharmacological effects by inhibiting the activity of ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to the development of various diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. DFMO has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in laboratory experiments, including its potency as an ODC inhibitor and its ability to inhibit cell growth and proliferation. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on DFMO, including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. DFMO may also be investigated for its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms underlying DFMO's pharmacological effects and to identify new therapeutic targets for the treatment of various diseases.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of various types of cancer cells, including colon, breast, and prostate cancer cells. DFMO has also been investigated for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-8(2)7-11(16)15-9-5-3-4-6-10(9)17-12(13)14/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNIMLQMIZPZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4409597.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4409612.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4409619.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4409625.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)
![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-chloro-5-(methylthio)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4409673.png)